molecular formula C12H13NO3 B2819690 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid CAS No. 923163-76-2

3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid

Cat. No.: B2819690
CAS No.: 923163-76-2
M. Wt: 219.24
InChI Key: WSLCTTTURUNBEO-UHFFFAOYSA-N
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Description

3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with suitable aldehydes or ketones, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives, alcohols, and substituted quinolines, depending on the specific reaction and conditions employed .

Scientific Research Applications

3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit phosphodiesterase enzymes, which play a role in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(15)6-5-9-7-8-3-1-2-4-10(8)13-12(9)16/h1-4,9H,5-7H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLCTTTURUNBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923163-76-2
Record name 3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid
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